2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide
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Overview
Description
2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a chromen-2-one core with dimethyl substitutions and an acetamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures (around 70°C). The completion of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acetamide derivatives .
Scientific Research Applications
2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of photoactive materials and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory and anticancer effects are attributed to its ability to modulate various signaling pathways and molecular targets involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one core structure but differ in their substitution patterns.
Coumarin derivatives: Other coumarin derivatives with different functional groups exhibit similar biological activities but may vary in potency and specificity.
Uniqueness
2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antimicrobial, anti-inflammatory, and anticancer activities makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
499140-49-7 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25g/mol |
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C13H13NO4/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
CEAIHDNWUCTJFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Origin of Product |
United States |
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